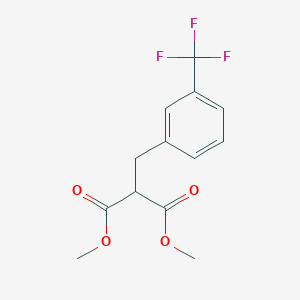

Dimethyl 2-(3-trifluoromethylbenzyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(3-trifluoromethylbenzyl)malonate is a chemical compound with the CAS Number: 1186194-84-2 . It has a molecular weight of 290.24 and its IUPAC name is dimethyl 2-[3-(trifluoromethyl)benzyl]malonate .

Molecular Structure Analysis

The molecular formula of Dimethyl 2-(3-trifluoromethylbenzyl)malonate is C13H13F3O4 . The InChI code for this compound is 1S/C13H13F3O4/c1-19-11(17)10(12(18)20-2)7-8-4-3-5-9(6-8)13(14,15)16/h3-6,10H,7H2,1-2H3 .Aplicaciones Científicas De Investigación

Improved Synthetic Methods

Convenient Preparation Methods : The preparation of dimethyl (trifluoromethyl)malonate, a compound closely related to Dimethyl 2-(3-trifluoromethylbenzyl)malonate, has been refined. This work demonstrates the utility of CsF as a condensing agent in alkylation reactions and highlights the successful Michael addition to vinyl ketones in a specific medium, showcasing the compound's versatility in organic synthesis (Ishikawa & Yokozawa, 1983).

Catalysis and Synthetic Applications

Metal Triflate-Catalyzed Reactions : Studies on metal triflate-catalyzed reactions with malonates, including derivatives similar to Dimethyl 2-(3-trifluoromethylbenzyl)malonate, reveal the formation of 2-oxindoles with a C-3 quaternary center. This approach highlights the synthetic utility of malonates in accessing complex organic frameworks, useful in alkaloid synthesis and pharmaceutical research (Naresh Babu et al., 2018).

Material Science and Photomechanical Effects

Photomechanical Response in Molecular Crystals : Research on divinylanthracene derivatives, closely related to Dimethyl 2-(3-trifluoromethylbenzyl)malonate, shows that these compounds undergo rapid coiling motion upon exposure to visible light. The presence of surfactants like CTAB accelerates the photochemical reaction rate, enhancing the photomechanical motions and providing insights into designing light-responsive materials (Tong et al., 2018).

Advanced Synthesis Techniques

Anodic Cyclization : The electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates, compounds sharing structural similarities with Dimethyl 2-(3-trifluoromethylbenzyl)malonate, leads to cyclized products. This process, carried out under mild conditions, highlights the potential for electrochemical methods in the synthesis of cyclic compounds with complex architectures (Okimoto et al., 2013).

Propiedades

IUPAC Name |

dimethyl 2-[[3-(trifluoromethyl)phenyl]methyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O4/c1-19-11(17)10(12(18)20-2)7-8-4-3-5-9(6-8)13(14,15)16/h3-6,10H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQWWHNDVZKGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715965.png)

![3-Methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)

![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)

![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)

![dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2715977.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715978.png)

![6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715981.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2715983.png)